1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved through the reaction of hydrazonoyl halides with potassium thiocyanate . The resulting intermediate is then subjected to further reactions to introduce the pyrrolidine and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid is unique due to its combination of the thiadiazole and pyrrolidine rings, which confer distinct chemical and biological properties
Biological Activity
1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The process often utilizes:
- Thiadiazole derivatives : These serve as the core structure, which is modified through sulfonylation and carboxylation.
- Pyrrolidine moieties : Incorporated to enhance the pharmacological profile.
Biological Properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key activities include:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.25 to 1 mg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Antifungal Activity
Studies have shown that related thiadiazole compounds possess antifungal properties as well. For example, derivatives were tested against various fungal strains with promising results indicating inhibition at low concentrations .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The inhibition kinetics suggest a competitive mechanism with an IC50 value in the micromolar range .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Interaction with Enzymes : The sulfonamide group may facilitate binding to target enzymes like AChE, leading to decreased enzymatic activity.
- Membrane Disruption : Antimicrobial action may result from disruption of microbial cell membranes due to the lipophilic nature of the compound.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can modulate oxidative stress pathways, providing a protective effect in cellular models.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Antibacterial Activity : A series of thiadiazole derivatives were synthesized and tested against bacterial strains. Results indicated that modifications in the substituents significantly influenced their antibacterial potency .
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound A | E. coli | 0.5 |
Compound B | S. aureus | 0.25 |
Compound C | P. aeruginosa | 1 |
Properties
Molecular Formula |
C12H15N3O4S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4S2/c1-8-4-6-14-10(7-13-20-14)11(8)21(18,19)15-5-2-3-9(15)12(16)17/h4,6-7,9,13H,2-3,5H2,1H3,(H,16,17) |
InChI Key |
ZSPXTBUABLEXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CNSN2C=C1)S(=O)(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.